3-溴萘-1-甲酰胺

描述

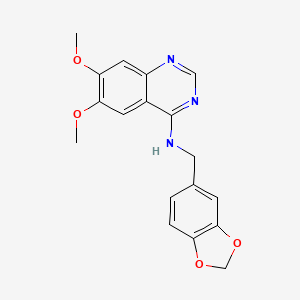

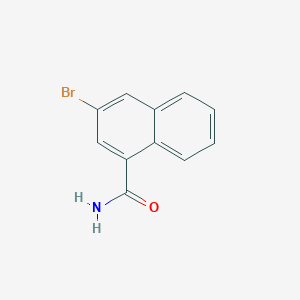

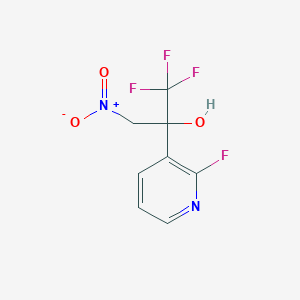

3-Bromonaphthalene-1-carboxamide is a chemical compound with the CAS Number: 1221565-61-2 . It has a molecular weight of 250.09 and is typically in the form of a powder .

Molecular Structure Analysis

The molecular structure of 3-Bromonaphthalene-1-carboxamide can be represented by the Inchi Code: 1S/C11H8BrNO/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6H, (H2,13,14) .科学研究应用

3-Bromonaphthalene-1-carboxamide

is a chemical compound with the CAS Number: 1221565-61-2 . It is typically stored at room temperature and has a molecular weight of 250.09 . This compound is usually in the form of a powder .

The experimental procedure involved the synthesis of twenty-two novel N - (disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives . Unfortunately, the specific technical details or parameters of the synthesis were not provided in the source .

The results of the experiment showed that certain derivatives of 3-Bromonaphthalene-1-carboxamide have potential as antimicrobial agents . Specifically, certain derivatives showed submicromolar activity against methicillin-resistant Staphylococcus aureus isolates .

Organic Synthesis

3-Bromonaphthalene-1-carboxamide can be used as a building block in organic synthesis . It’s often used in the form of a powder and stored at room temperature .

Protodeboronation of Pinacol Boronic Esters

In a study published in Chemical Science, 3-Bromonaphthalene-1-carboxamide was used in the catalytic protodeboronation of pinacol boronic esters . This process is a part of a formal anti-Markovnikov hydromethylation of alkenes . The study reported the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .

Emissive Materials in Organic Light-Emitting Diodes (OLEDs)

1,8-Naphthalimide derivatives, which can be synthesized from 3-Bromonaphthalene-1-carboxamide, have been studied as emissive materials in Organic Light-Emitting Diodes (OLEDs) . These materials demonstrate exceptional features such as mercury-free construction, wide viewing angle, superior color quality, and captivating flexibility . They find application in digital display devices including television screens, large flat panel computer displays, surface light sources, and also in portable appliances such as personal digital assistants, mobile phones, and handheld game consoles .

安全和危害

未来方向

属性

IUPAC Name |

3-bromonaphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6H,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGVIVWSELYMGHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2C(=O)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromonaphthalene-1-carboxamide | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-fluoro-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2759877.png)

![methyl 2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate](/img/structure/B2759878.png)

![1-Tert-butyl 4-methyl bicyclo[2.1.1]hexane-1,4-dicarboxylate](/img/structure/B2759885.png)

![2-(2,3-dimethylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B2759886.png)

![Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate](/img/structure/B2759888.png)

![1-ethyl-3-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazol-5-amine](/img/structure/B2759889.png)

![N-(3-chloro-4-methoxyphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2759893.png)